molecular formula C9H12BrNO2 B13600197 (r)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13600197
M. Wt: 246.10 g/mol
InChI Key: IORLMMQRQVGMDV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is an organic compound that features a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or an amine under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer. This can be done using chiral catalysts or by recrystallization from a chiral solvent.

Industrial Production Methods

Industrial production of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(2R)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
  • (2R)-2-Amino-2-(4-iodo-2-methoxyphenyl)ethan-1-ol

Uniqueness

(2R)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The methoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-4-6(10)2-3-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1

InChI Key

IORLMMQRQVGMDV-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)[C@H](CO)N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.